N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dimethyl Groups: Methylation of the benzothiazole core at the 4 and 7 positions using methylating agents like methyl iodide.
Sulfonylation: Reaction of the benzothiazole derivative with piperidine-1-sulfonyl chloride to introduce the piperidin-1-ylsulfonyl group.
Amidation: Coupling of the sulfonylated benzothiazole with 4-aminobenzamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Sulfonylated Compounds: Compounds with sulfonyl groups attached to different aromatic or heterocyclic cores.
Amide Derivatives: Compounds with amide functional groups attached to various aromatic systems.
Uniqueness
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-6-7-15(2)19-18(14)22-21(28-19)23-20(25)16-8-10-17(11-9-16)29(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSBQBDWZCSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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